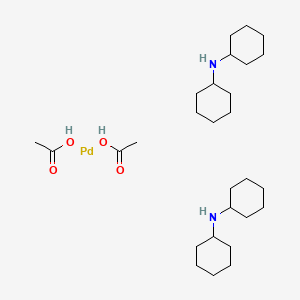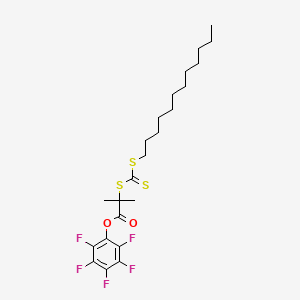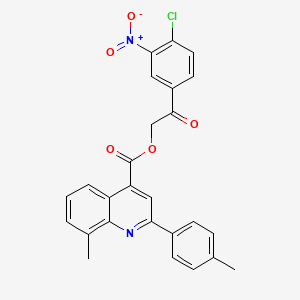
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-chloro-3-nitrobenzaldehyde, 8-methyl-2-(4-methylphenyl)quinoline, and ethyl oxalyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted quinoline carboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other quinoline carboxylates with different substituents, such as:
- 2-(4-Bromo-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Fluoro-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
The uniqueness of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific combination of substituents, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H19ClN2O5 |
|---|---|
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-6-8-17(9-7-15)22-13-20(19-5-3-4-16(2)25(19)28-22)26(31)34-14-24(30)18-10-11-21(27)23(12-18)29(32)33/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
KSFRUNQOBMGRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


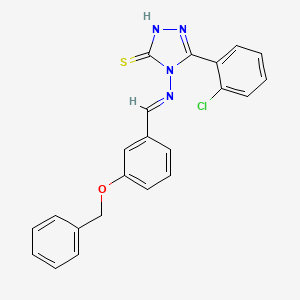
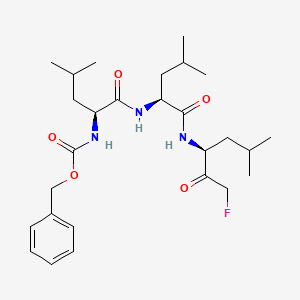
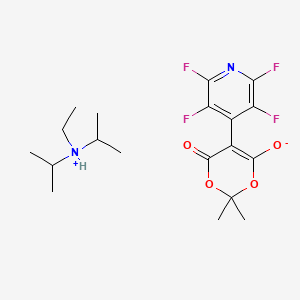
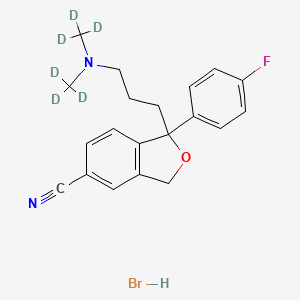
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
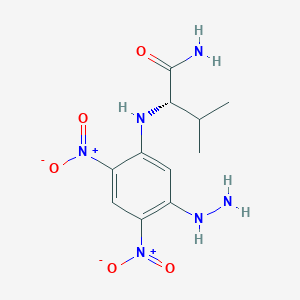
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
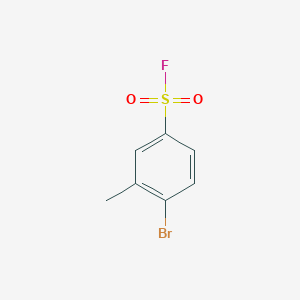
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)


